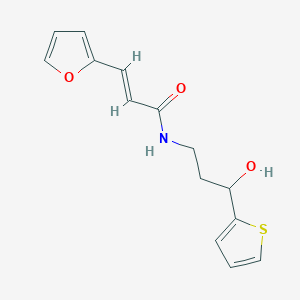

(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide

Description

(E)-3-(Furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl group conjugated to an acrylamide backbone and a 3-hydroxy-3-(thiophen-2-yl)propyl substituent on the nitrogen atom.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGWPVZFZSWUNH-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a furan-containing halide reacts with the acrylamide backbone in the presence of a palladium catalyst.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where a thiophene-containing nucleophile reacts with an appropriate electrophilic site on the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under mild conditions using reagents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The acrylamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophiles.

Common Reagents and Conditions

Oxidation: m-CPBA, room temperature.

Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

Substitution: TsCl, pyridine, followed by nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Corresponding amine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions, particularly those involving the furan and thiophene moieties.

The compound has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Properties:

Studies have shown that compounds with furan and thiophene rings exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structural features of this compound suggest potential effectiveness against these pathogens.

Anticancer Activity:

Research indicates that this compound may inhibit specific cancer cell lines by targeting enzyme pathways involved in cell proliferation. The hydroxyl group in its structure may enhance its interaction with biological targets, increasing its therapeutic efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific receptors and enzymes makes it a candidate for the development of novel therapeutics aimed at various diseases.

Case Studies

-

Antimicrobial Efficacy Study:

A recent study evaluated the antimicrobial activity of derivatives containing furan and thiophene rings. The results indicated that these compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound may have similar properties due to its structural composition. -

Anticancer Mechanism Investigation:

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Further research is required to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The furan and thiophene rings could play a role in stabilizing these interactions, while the acrylamide group could participate in covalent bonding with biological targets.

Comparison with Similar Compounds

Key Structural Determinants of Activity

- Heterocyclic Moieties: Furan vs. Thiophene: Furan-containing analogs (e.g., DM490, the coronavirus inhibitor) often target enzymes or receptors via π-π stacking or hydrogen bonding. Thiophene derivatives (e.g., DM497) may enhance lipophilicity and receptor binding .

N-Substituent Modifications :

- Hydroxy-Thiophen Propyl Group : The 3-hydroxy-3-(thiophen-2-yl)propyl group in the target compound may enhance solubility and enable hydrogen bonding, similar to the hydroxyl group in DM490 .

- Sulfamoylphenyl Group : The 4-sulfamoylphenyl substituent in the coronavirus inhibitor likely contributes to enzyme inhibition via sulfonamide-mediated interactions with ATPase domains .

Pharmacological and Functional Comparisons

- Antiviral Activity: The coronavirus inhibitor (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide demonstrates submicromolar IC₅₀ values against SARS-CoV nsp13 helicase/ATPase, comparable to bananin derivatives .

- Antinociceptive Activity: DM497 exhibits potent antinociceptive effects in murine neuropathic pain models via α7 nAChR modulation, while DM490 antagonizes this effect, highlighting the critical role of N-substituents (p-tolyl vs. N-methyl-p-tolyl) in receptor interaction .

Enzyme Inhibition vs. Receptor Modulation :

- The target compound’s hydroxy-thiophen propyl group may position it closer to enzyme inhibitors (e.g., nsp13) or receptor modulators (e.g., α7 nAChR), depending on substituent flexibility and electronic properties.

Biological Activity

(E)-3-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide is a compound that combines a furan ring with a thiophene moiety, which may impart unique biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Ring : A five-membered ring containing sulfur.

- Hydroxy Group : Enhancing its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : The initial step may involve the reaction of thiophene derivatives with furan derivatives under specific conditions to form the desired amide.

- Coupling Reaction : Utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the acrylamide bond.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity through hydrogen bonding and π-π interactions due to its heterocyclic structure.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that furan-containing compounds can exhibit anticancer properties. For example, studies have shown that certain furan derivatives inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated.

Neurological Effects

Similar compounds have been investigated for their effects on nicotinic acetylcholine receptors, which are involved in neurological functions. For instance, 3-furan derivatives have been shown to act as positive allosteric modulators at these receptors, potentially influencing anxiety-like behaviors in animal models . This suggests that this compound might also possess neuromodulatory effects.

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiophene-furan derivatives for their antimicrobial properties. The results indicated that compounds with similar structural features significantly inhibited bacterial growth, suggesting a potential application for this compound in treating infections .

- Neurological Modulation : In animal models, related furan compounds demonstrated anxiolytic-like effects through modulation of nicotinic receptors. The implications for mental health treatments are significant, warranting further investigation into the specific effects of this compound on anxiety and depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.